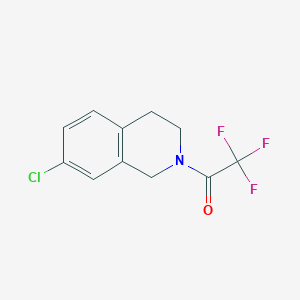
(4-Bromo-2,6-dimethylphenyl)boronic acid
Übersicht
Beschreibung
“(4-Bromo-2,6-dimethylphenyl)boronic acid” is a boronic acid derivative. The molecule contains a total of 22 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .
Synthesis Analysis
Boronic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to synthesize borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular formula of “(4-Bromo-2,6-dimethylphenyl)boronic acid” is C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da .Wissenschaftliche Forschungsanwendungen
Improved Synthesis Techniques
An optimized process for the preparation of 2,6-dimethylphenyl boronic acid, which shares a structural similarity with (4-bromo-2,6-dimethylphenyl)boronic acid, was developed by Yong and Wei (2007). This process involves the use of tributyl borate and Grignard reagents, resulting in a significantly higher yield compared to traditional methods. The study highlights the influence of temperature, boronization reagent, and reactant proportion on the yield, achieving a total yield of 72.2%, which is an improvement over the 51% yield from using organic lithium under less moderate conditions. The product was thoroughly characterized by 1H NMR, mass spectrometry, and IR, demonstrating the effectiveness of this optimized method (Z. Yong & Xie Wei, 2007).
Chemical Properties and Reactions
The study by Nishihara, Nara, and Osakada (2002) explores the formation of tetraarylpentaborates from the reaction of arylboronic acids, including (2,6-dimethylphenyl)boronic acid, with an aryloxorhodium complex. This research provides insight into the structure and chemical properties of the resulting complexes, demonstrating significant advances in understanding the reactivity and applications of boronic acids in coordination chemistry. The characterization of these complexes through orthorhombic space groups and subsequent hydrolysis reactions showcases the potential for developing new materials and catalysts based on boronic acid frameworks (Y. Nishihara, Kyoko Nara, & K. Osakada, 2002).
Synthetic Applications
In another study, the use of 3,5-dimethylphenylboronic acid (a close analogue to (4-bromo-2,6-dimethylphenyl)boronic acid) in Suzuki cross-coupling conditions was investigated by Winkle and Schaab (2001). This work demonstrates the utility of boronic acids in facilitating the preparation and cross-coupling of bis(3,5-dimethylphenyl)borinic acid, highlighting the efficiency of boronic acids in transferring aryl groups during Suzuki coupling reactions. Such studies underscore the versatility of boronic acids as reagents in organic synthesis, particularly in the formation of complex organic molecules (Derick D. Winkle & K. Schaab, 2001).
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including “(4-Bromo-2,6-dimethylphenyl)boronic acid”, have potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics materials . Their unique properties as mild organic Lewis acids, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates .
Eigenschaften
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKUMRPICACAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dimethylphenyl)boronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)
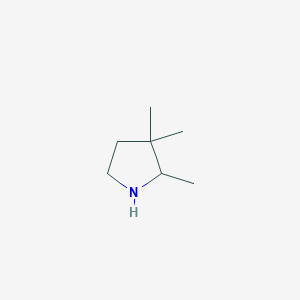

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
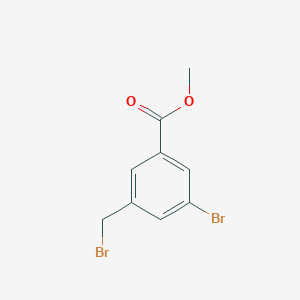
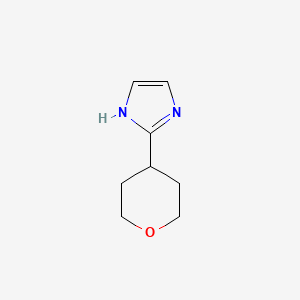

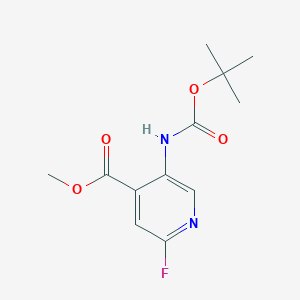
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)



